Product packaging for 2-(Pyridin-3-yl)-2,7-diazaspiro[4.4]nonane(Cat. No.:CAS No. 646056-44-2)

2-(Pyridin-3-yl)-2,7-diazaspiro[4.4]nonane

Cat. No.: B10791457
CAS No.: 646056-44-2
M. Wt: 203.28 g/mol
InChI Key: VDJKJWWRXHDLDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Pyridin-3-yl)-2,7-diazaspiro[4.4]nonane is a chemically defined compound with the molecular formula C12H17N3 and a molecular weight of 203.28 g/mol . This diazaspiro[4.4]nonane derivative is a specialist research chemical designed for preclinical investigation. Its core structure is based on the 2,7-diazaspiro[4.4]nonane scaffold, a bridged bicyclic system that provides a three-dimensional framework of interest in medicinal chemistry . The incorporation of the pyridin-3-yl substituent creates a molecular architecture that is frequently explored in drug discovery for its potential to interact with biological targets. Researchers are investigating compounds with this scaffold for their activity as modulators of voltage-gated sodium channels, which are important targets for the study of pain and neurological disorders . Furthermore, structurally similar spirocyclic compounds are being studied in oncology research for their potential to modulate key signaling pathways, such as the AKT1 pathway, which is associated with cell survival and proliferation in certain cancers . This product is provided for research purposes only and is intended for use by qualified laboratory professionals. It is not for diagnostic or therapeutic use, nor for human consumption. Please refer to the product's Certificate of Analysis for specific batch information, including purity and concentration data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17N3 B10791457 2-(Pyridin-3-yl)-2,7-diazaspiro[4.4]nonane CAS No. 646056-44-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

646056-44-2

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

2-pyridin-3-yl-2,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C12H17N3/c1-2-11(8-13-5-1)15-7-4-12(10-15)3-6-14-9-12/h1-2,5,8,14H,3-4,6-7,9-10H2

InChI Key

VDJKJWWRXHDLDM-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CCN(C2)C3=CN=CC=C3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations for 2,7 Diazaspiro 4.4 Nonane Scaffolds

Retrosynthetic Analysis of the 2,7-Diazaspiro[4.4]nonane Core Structure

Retrosynthetic analysis provides a logical framework for planning the synthesis of the 2,7-diazaspiro[4.4]nonane core. The key challenge lies in the formation of the spirocyclic junction. A primary disconnection strategy involves breaking the C-N bonds of the two pyrrolidine (B122466) rings. This approach suggests that the scaffold can be assembled from a central quaternary carbon precursor that already contains the necessary functionalities to form the two rings.

Alternative disconnections can be envisioned through one of the heterocyclic rings, leading to a pyrrolidine derivative substituted with a precursor to the second ring. For instance, a common retrosynthetic pathway for related diazaspiro compounds involves precursors like 2-aminoprop-1-ene-1,1,3-tricarbonitrile, which can undergo alkylation and subsequent cyclization to form pyrrole-based structures. researchgate.net However, for the saturated 2,7-diazaspiro[4.4]nonane system, the focus shifts to precursors that can undergo sequential or tandem cyclization reactions.

Establishment of the Spiro[4.4]nonane Framework

The construction of the spiro[4.4]nonane framework is the cornerstone of the synthesis. Various chemical strategies have been developed to achieve this, often involving cyclization reactions of carefully designed acyclic or monocyclic precursors.

One effective method for creating the 2,7-diazaspiro[4.4]nonane skeleton involves the formation of a spiro-dioxo intermediate, such as 2,7-diazaspiro[4.4]nonane-1,3-dione. uni.lu These intermediates can then be reduced to the desired diamine. A common strategy involves the hydrogenation of a precursor molecule. For example, a suitably substituted dinitrile or a compound with nitro groups can be catalytically hydrogenated, leading to the formation of the two amine functionalities which then cyclize. A related process is the debenzylation of a protected diazaspiro compound using catalytic hydrogenation. For instance, 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane can be hydrogenated using a palladium on carbon catalyst to yield 2-methyl-2,7-diazaspiro[4.4]nonane. prepchem.com

Reaction Type Precursor Catalyst Product
Catalytic Hydrogenation7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane20% Palladium on Carbon2-methyl-2,7-diazaspiro[4.4]nonane prepchem.com

This interactive table summarizes a key hydrogenation step in the synthesis of a substituted 2,7-diazaspiro[4.4]nonane.

Reductive amination provides a powerful tool for the construction of the diazaspiro framework from diamine precursors. This pathway typically involves the reaction of a diketone with a source of ammonia (B1221849) or a primary amine, followed by a reduction step. The intramolecular version of this reaction is particularly relevant for ring closure. A linear precursor containing two amine groups and two carbonyl or carboxyl groups can be induced to cyclize via reductive amination, forming the two five-membered rings in a sequential or concerted fashion.

The formation of the spirocyclic system can also be achieved through nucleophilic addition and subsequent ring closure. This strategy often starts with a molecule containing a nucleophile and an electrophilic center, positioned to favor the formation of one of the five-membered rings. For instance, the chemistry of strained spiroheterocycles, such as dioxaspiropentanes, demonstrates how nucleophilic attack can lead to ring-opening and the formation of new cyclic structures. nih.gov While not a direct synthesis of the diazaspiro[4.4]nonane, these principles can be applied. A precursor with a central carbon atom attached to two chains, each containing an amine and a leaving group, could theoretically undergo a double intramolecular nucleophilic substitution to form the spiro core.

Introduction and Functionalization of the Pyridine (B92270) Moiety

Once the 2,7-diazaspiro[4.4]nonane scaffold is synthesized, the final step is the introduction of the 3-pyridyl group. This is typically achieved by forming a carbon-nitrogen bond between one of the secondary amines of the spirocycle and the pyridine ring.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are highly effective for forming C-N bonds between aryl halides and amines. nih.govresearchgate.net This methodology is ideally suited for attaching the pyridine ring to the 2,7-diazaspiro[4.4]nonane core. The reaction involves coupling the secondary amine of the diazaspirocycle with a halopyridine, typically 3-bromopyridine (B30812) or 3-chloropyridine, in the presence of a palladium catalyst and a suitable ligand.

The success of these coupling reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. beilstein-journals.orgmit.edu For couplings involving heterocyclic amines, ligands like Xantphos have proven to be particularly effective. beilstein-journals.orgnih.gov The reaction is typically carried out in an inert solvent like dioxane or toluene, with a base such as cesium carbonate or potassium phosphate. beilstein-journals.org

Component Examples Purpose
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Source of catalytic palladium beilstein-journals.orgnih.gov
Ligand Xantphos, Biaryl phosphinesStabilizes the palladium catalyst and facilitates the reaction cycle beilstein-journals.orgmit.edu
Base Cs₂CO₃, K₃PO₄Activates the amine and neutralizes the acid formed during the reaction beilstein-journals.org
Aryl Halide 3-Bromopyridine, 3-ChloropyridineProvides the pyridine moiety
Amine 2,7-Diazaspiro[4.4]nonaneThe nucleophile that forms the C-N bond
Solvent Dioxane, TolueneProvides the reaction medium beilstein-journals.org

This interactive table outlines the typical components used in a Palladium-catalyzed Buchwald-Hartwig amination for the synthesis of N-aryl 2,7-diazaspiro[4.4]nonanes.

This palladium-catalyzed approach offers a reliable and versatile method for the synthesis of 2-(Pyridin-3-yl)-2,7-diazaspiro[4.4]nonane and its derivatives, providing access to a class of compounds with significant interest in various fields of chemical research.

Derivatization of Pre-formed Spiro[4.4]nonane Scaffolds

The modification of existing 2,7-diazaspiro[4.4]nonane frameworks provides a direct route to a diverse range of analogs. These transformations often involve reactions at the nitrogen atoms or other functional groups present on the spirocyclic core.

For instance, the transformation of 3-amino-8-hydroxy-1,6-dioxo-2,7-diazaspiro[4.4]non-3-en-4-carbonitriles in concentrated hydrohalic acid media has been shown to yield two distinct classes of fused heterocycles: 4-halogen-3-hydroxy-1,3-dihydrofuro[3,4-c]pyridin-1-ones and octahydropyrrolo[3,4-c]pyrrole-1,3,4,6-tetraones. rsc.org This demonstrates how the reactivity of a pre-formed diazaspiro[4.4]nonane can be harnessed to generate novel and structurally complex molecules.

Another example involves the derivatization of 1,6-diazaspiro[4.4]nonane-2,7-dione to produce novel 1,6-di(oxyphenyl)-1,6-diazaspiro[4.4]nonane-2,7-dione derivatives. google.com This highlights the potential for introducing aryl substituents onto the spirocyclic scaffold, thereby expanding the chemical space accessible from a common intermediate.

The table below summarizes key derivatization reactions of pre-formed spiro[4.4]nonane scaffolds.

Starting MaterialReagents and ConditionsProduct(s)Reference
3-amino-8-hydroxy-1,6-dioxo-2,7-diazaspiro[4.4]non-3-en-4-carbonitrilesConcentrated hydrohalic acid4-halogen-3-hydroxy-1,3-dihydrofuro[3,4-c]pyridin-1-ones and octahydropyrrolo[3,4-c]pyrrole-1,3,4,6-tetraones rsc.org
1,6-diazaspiro[4.4]nonane-2,7-dioneNot specified1,6-di(oxyphenyl)-1,6-diazaspiro[4.4]nonane-2,7-dione derivatives google.com

Multi-component Reactions Leading to Spiro[4.4]nonane Derivatives

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. uniba.itfu-berlin.de This strategy has been applied to the synthesis of spiro[4.4]nonane derivatives, providing rapid access to diverse molecular architectures. mdpi.comcaltech.edu

One notable example is the Mn(III)-based reaction of a mixture of 1,1-diarylethenes and 4-acylpyrrolidine-2,3-diones, which yields 2-oxa-7-azaspiro[4.4]nonane-8,9-diones in good yields. researchgate.net In this one-pot process, the pyrrolidinedione ring remains intact and becomes one of the two rings of the resulting spiro scaffold. researchgate.net

The Hantzsch four-component synthesis is another MCR that has been utilized to produce tetrahydrodipyrazolo-pyridines, which can be considered as related spiro-like structures. mdpi.com This reaction involves the condensation of an aldehyde, ethyl acetoacetate, hydrazine, and ammonium (B1175870) acetate. mdpi.com

The table below outlines examples of multi-component reactions used to generate spiro[4.4]nonane and related scaffolds.

Reaction TypeReactantsProductReference
Mn(III)-based oxidation1,1-diarylethenes, 4-acylpyrrolidine-2,3-diones2-Oxa-7-azaspiro[4.4]nonane-8,9-diones researchgate.net
Hantzsch-type four-component synthesisAldehyde, ethyl acetoacetate, hydrazine, ammonium acetateTetrahydrodipyrazolo-pyridines mdpi.com

Enantioselective Synthesis and Chiral Resolution of Spiro[4.4]nonane Stereoisomers

The synthesis of enantiomerically pure spiro[4.4]nonane derivatives is crucial for their application in medicinal chemistry, as different stereoisomers can exhibit distinct biological activities. Both enantioselective synthesis and chiral resolution of racemic mixtures are employed to achieve this goal.

Chiral resolution via High-Performance Liquid Chromatography (HPLC) is a common method for separating enantiomers from a racemic mixture. nih.govresearchgate.net This technique has been successfully applied to separate the enantiomers of nitropropranolol derivatives, achieving high yields and excellent enantiopurity. nih.govresearchgate.net The absolute configuration of the separated enantiomers can then be determined using methods such as Riguera's method, which involves derivatization with a chiral agent followed by NMR analysis. nih.gov

The table below details methods for obtaining enantiomerically pure spiro[4.4]nonane stereoisomers.

MethodSubstrate/Starting MaterialKey FeaturesProductReference
Enantioselective Synthesis(R)-1-(2-methoxycarbonylethyl)-2-oxo-cyclopentanecarboxylic acid methyl esterAsymmetric Michael reaction using a chiral imine(R)-1-Azaspiro[4.4]nonane-2,6-dione ethylene (B1197577) ketal clockss.orgresearchgate.net
Chiral HPLC ResolutionRacemic nitropropranolol derivativesIsocratic separation on a chiral columnEnantiomerically pure nitropropranolol isomers nih.govresearchgate.net

Methodological Advancements in Yield Optimization and Green Chemistry Approaches

Modern synthetic chemistry places a strong emphasis on developing sustainable and efficient processes. unibo.itsnu.ac.kr This includes optimizing reaction yields and adopting green chemistry principles to minimize waste and the use of hazardous substances. mdpi.com

In the context of spiro[4.4]nonane synthesis, advancements are being made to improve the environmental footprint of synthetic routes. This includes the use of greener solvents, such as water or supercritical carbon dioxide, and the development of solvent-free reaction conditions. mdpi.com For example, the synthesis of indolizines has been achieved in high yields under solvent-free conditions using a copper-catalyzed reaction. mdpi.com

The use of biocatalysts, such as enzymes, is another green approach that can lead to high selectivity and milder reaction conditions. mdpi.com For instance, an enantioselective synthesis of (S)-2,2,3-trimethyl-1-thia-4-azaspiro[4.4]nonane was achieved with excellent enantioselectivity using Escherichia coli whole cells as the catalyst. mdpi.com

Furthermore, the development of one-pot and multi-component reactions inherently aligns with green chemistry principles by reducing the number of synthetic steps, minimizing purification processes, and saving resources. uniba.it The optimization of reaction conditions, such as temperature and catalyst loading, is also crucial for maximizing yields and reducing energy consumption. mdpi.com

The table below highlights some green chemistry approaches relevant to the synthesis of spirocyclic compounds.

Green Chemistry ApproachExample ApplicationBenefitsReference
Use of BiocatalystsEnantioselective synthesis of a thia-azaspiro[4.4]nonane using E. coliHigh enantioselectivity, mild reaction conditions mdpi.com
Solvent-Free SynthesisCopper-catalyzed synthesis of indolizinesReduced waste, minimal environmental impact mdpi.com
Multi-component ReactionsOne-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-dionesIncreased efficiency, atom economy, reduced waste uniba.itresearchgate.net
Use of Greener SolventsWater, supercritical CO2Reduced toxicity and environmental impact mdpi.com

Molecular Interactions and Mechanistic Insights of 2 Pyridin 3 Yl 2,7 Diazaspiro 4.4 Nonane

Ligand Binding Affinities and Selectivity Profiles with Biological Targets

There is no publicly available data on the binding affinities (e.g., Kᵢ values) or selectivity of 2-(Pyridin-3-yl)-2,7-diazaspiro[4.4]nonane for the specified biological targets.

Sigma-1 (S1R) and Sigma-2 (S2R) Receptor Binding and Selectivity

No studies detailing the binding profile of this compound at sigma-1 or sigma-2 receptors were found.

Nicotinic Cholinergic Receptor (nAChR) Interactions and Modulation

There is a lack of information regarding the interaction, modulation, or binding affinity of this specific compound with any nicotinic cholinergic receptor subtypes.

Voltage-Gated Sodium Channel Modulation

No literature is available that describes the modulatory effects of this compound on voltage-gated sodium channels.

Other Investigated Enzyme and Receptor Interactions (e.g., Acetylcholinesterase, HDAC8, DfrA1)

No research data was identified concerning the interaction of this compound with enzymes such as Acetylcholinesterase, HDAC8, or the dihydrofolate reductase DfrA1.

Characterization of Ligand-Receptor Binding Modes via Experimental Techniques

Without primary binding data, there are consequently no experimental studies (e.g., X-ray crystallography, cryo-EM, or advanced spectroscopic methods) that characterize the ligand-receptor binding mode of this compound.

Functional Characterization of Receptor Agonism, Antagonism, or Inverse Agonism

In the absence of binding studies, no functional assays have been reported in the literature to determine whether this compound acts as an agonist, antagonist, or inverse agonist at any receptor.

Mechanisms of Neurotransmitter Release Modulation

Information regarding the direct impact of this compound on the modulation of neurotransmitter release is currently unavailable. General principles of how nAChR ligands can influence this process are well-established. Such compounds can act as agonists, antagonists, or allosteric modulators at nAChRs located on presynaptic nerve terminals. The activation of these receptors, which are ion channels, typically leads to an influx of cations, including calcium (Ca²⁺). This increase in intracellular calcium is a primary trigger for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters into the synaptic cleft.

The specific effects of a given nAChR ligand on neurotransmitter release depend on several factors, including:

Receptor Subtype Affinity: The affinity of the compound for different nAChR subtypes (e.g., α7, α4β2) dictates where in the brain and on which types of neurons it will exert its effects.

Functional Activity: Whether the compound is a full agonist, partial agonist, antagonist, or positive/negative allosteric modulator determines the nature of the response at the receptor.

Neurotransmitter System: Presynaptic nAChRs are known to modulate the release of a variety of neurotransmitters, including acetylcholine (B1216132), dopamine, norepinephrine, glutamate, and GABA.

Without specific research on this compound, any discussion of its precise mechanisms would be speculative.

Detailed Research Findings

Currently, there are no detailed research findings available in the public domain that specifically describe the effects of this compound on neurotransmitter release. Studies that would typically provide this information, such as in vitro microdialysis, electrophysiological recordings from brain slices, or synaptosome release assays, have not been published for this particular compound.

Data Tables

Due to the absence of specific experimental data for this compound, a data table detailing its effects on neurotransmitter release cannot be constructed.

Computational Approaches in the Design and Analysis of 2,7 Diazaspiro 4.4 Nonane Derivatives

Molecular Docking Simulations for Ligand-Target Complex Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For 2,7-diazaspiro[4.4]nonane derivatives, docking simulations have been crucial in elucidating their binding modes, particularly with sigma receptors (S1R and S2R), which are implicated in various neurological conditions. acs.orgugr.es

In a typical workflow, the three-dimensional structures of the ligands are prepared to generate accessible tautomers and ionization states. acs.org Simultaneously, the protein crystal structures are processed to add hydrogen atoms, optimize hydrogen bond networks, and remove any atomic clashes. acs.org The docking process then systematically samples various conformations of the ligand within the receptor's binding site, scoring each pose based on a force field that estimates the binding affinity.

Studies on a series of 19 compounds featuring the 2,7-diazaspiro[4.4]nonane moiety have successfully used molecular docking to accommodate all stereoisomers within the S1R binding site. acs.org These simulations help to understand the structure-activity relationships (SAR) observed in binding assays. For instance, docking studies can rationalize why certain substitutions on the spirocyclic core lead to higher affinity or selectivity for one receptor subtype over another. acs.org In one study, all synthesized 2,7-diazaspiro[4.4]nonane derivatives demonstrated high affinity for S1R, with Ki values ranging from 1.8 to 11 nM. ugr.es Molecular modeling was performed to investigate the specific binding characteristics of these potent ligands. ugr.es

The results from these simulations are critical for predicting ligand-target interactions and guiding the design of new analogs with improved potency and selectivity.

Table 1: Binding Affinities of Selected 2,7-Diazaspiro[4.4]nonane Derivatives for Sigma Receptors

Compound Target Receptor Binding Affinity (Ki in nM)
8a S1R High Affinity
9a S2R High Affinity
9d (AD258) S1R 3.5
9d (AD258) S2R 2.6
General Series S1R 1.8 - 11

This table summarizes binding affinity data for representative compounds from studies utilizing molecular modeling to understand ligand-receptor interactions. acs.orgugr.es

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. Following docking, the most promising ligand-protein complexes are often subjected to MD simulations to refine the binding poses and evaluate their stability. acs.orgnih.gov

In studies involving 2,7-diazaspiro[4.4]nonane derivatives, MD simulations of up to 100 nanoseconds have been employed to relax the system and obtain multiple representative conformations. acs.org This process is vital for confirming that the interactions predicted by docking are maintained in a more physiologically realistic, dynamic environment. The trajectory from the MD simulation can be analyzed to identify crucial and stable interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and key amino acid residues of the target protein. researchgate.net For example, a docking complex of a virtual screening hit was subjected to a 500 ns MD simulation, which confirmed the stability of the predicted binding mode. nih.gov

By clustering the conformations obtained from the simulation, researchers can identify the most populated and energetically favorable binding modes, which are then used for further analysis. acs.orgnih.gov This combined docking-MD approach provides a more accurate and reliable prediction of the ligand's behavior at the molecular level, enhancing the confidence in the proposed binding hypothesis.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to correlate the chemical structure of compounds with their biological activity. By building a mathematical model, QSAR can predict the activity of newly designed, unsynthesized compounds.

For scaffolds related to 2,7-diazaspiro[4.4]nonane, 3D-QSAR models have been developed. researchgate.net These models use 3D structural information (descriptors) of the molecules to predict their inhibitory potential. For instance, an atom-based 3D-QSAR model developed for a series of pyrrolidin-2-one derivatives—a related lactam structure—achieved high statistical significance with a coefficient of determination (R²) of 0.9639 and a cross-validated R² (Q²) of 0.8779. researchgate.net Such models are powerful tools for predicting the IC50 values of novel compounds in the low micromolar range. researchgate.net The development of an updated 3D-QSAR model has also been noted in the context of designing novel 2,7-diazaspiro[4.4]nonane derivatives, highlighting its application in refining compound design. nmmc-dcf.com

QSAR studies are instrumental in identifying the key structural features that govern the biological activity of a series of compounds, thereby providing a clear roadmap for designing more potent molecules.

De Novo Design and Virtual Screening Strategies for Novel Analogs

De novo design and virtual screening are powerful computational strategies for identifying novel chemical entities with desired biological activity. nmmc-dcf.comacs.org Virtual screening involves the computational filtering of large chemical libraries to identify molecules that are likely to bind to a specific target. acs.orgnih.gov

This approach has been successfully applied to identify new inhibitors for various targets, where libraries of compounds are docked into the protein's active site, and the top-ranked compounds are selected for experimental testing. nih.gov In the context of 2,7-diazaspiro[4.4]nonane derivatives, structure-based virtual screening plays a significant role in complementing other drug discovery approaches. acs.org

De novo design, on the other hand, involves the computational generation of novel molecular structures from scratch, tailored to fit the constraints of a target's binding site. acs.org This approach can lead to the discovery of entirely new scaffolds. The design of novel 2,7-diazaspiro[4.4]nonane derivatives has been guided by principles that could eventually inform de novo design efforts for the target. nmmc-dcf.comunimore.it Both virtual screening and de novo design accelerate the hit identification and lead optimization phases of drug discovery by focusing synthetic efforts on compounds with a higher probability of success.

Table 2: Application of Screening Techniques in Drug Discovery

Technique Description Application Example
Virtual Screening Computational screening of large compound libraries against a protein target. Identification of new Hsp90β selective inhibitors from an in-house library.
De Novo Design Algorithmic generation of novel molecular structures tailored to a target's binding site. Mentioned as a potential strategy for designing new ligands for specific targets. nmmc-dcf.comacs.orgunimore.it

This table outlines computational strategies used to discover novel analogs of compounds like 2,7-diazaspiro[4.4]nonane.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling focuses on identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, charged centers) that a molecule must possess to be active at a specific biological target. This model can be generated based on the structure of the target (structure-based) or from a set of known active ligands (ligand-based).

The design of 2,7-diazaspiro[4.4]nonane derivatives has been explicitly guided by the established pharmacophore requirements for sigma receptor ligands. acs.orgugr.es These requirements often include a central basic amine flanked by hydrophobic groups at a specific distance. nmmc-dcf.com By adhering to these pharmacophoric features, researchers have successfully developed ligands with optimal characteristics for sigma receptor binding. acs.org

In some advanced applications, pharmacophore models can be derived from MD simulation trajectories. This dynamic approach captures the most frequently occurring interactions and provides a more robust model for guiding drug design. For example, a study on Hsp90 inhibitors used this method to generate a pharmacophore model representing the key interactions, including hydrophobic features, a hydrogen bond donor, and a positively charged group. Such models are invaluable for designing new molecules with enhanced affinity and for virtually screening compound databases to find novel hits that match the pharmacophore.

Preclinical Pharmacological Investigations and Therapeutic Potential of 2 Pyridin 3 Yl 2,7 Diazaspiro 4.4 Nonane Excluding Clinical Human Trial Data

In Vitro Cellular Assays for Functional Profiling

There is a lack of specific publicly available data from in vitro cellular assays designed to elucidate the functional profile of 2-(Pyridin-3-yl)-2,7-diazaspiro[4.4]nonane. While studies on other pyridine-containing heterocyclic compounds have been conducted, the specific binding affinities, receptor interactions, and enzymatic inhibition profiles for this exact compound are not detailed in the accessible scientific literature.

In Vivo Efficacy Studies in Animal Models of Disease

Analgesic Effects in Pain Models

No specific studies on the analgesic effects of this compound in established animal models of pain, such as the hot plate, tail-flick, or formalin tests, have been found in the reviewed literature.

Anticonvulsant Activity in Seizure Models

While various animal models are utilized to assess anticonvulsant properties of novel compounds, there are no specific reports detailing the evaluation of this compound in models such as maximal electroshock (MES) or pentylenetetrazol (PTZ)-induced seizures.

Potential in Neurodegenerative Conditions

Investigations into the potential therapeutic effects of this compound in animal models of neurodegenerative conditions like Alzheimer's or Parkinson's disease have not been identified in the available scientific literature.

Antibacterial Activity and Mechanisms of Action

Although some pyridine (B92270) derivatives have demonstrated antibacterial properties, specific studies detailing the antibacterial activity and the underlying mechanisms of action for this compound against various bacterial strains are not present in the accessible literature. Research on related compounds, such as 3-(pyridine-3-yl)-2-oxazolidinone derivatives, has shown antibacterial activity, but this cannot be directly extrapolated to the subject compound. nih.gov

Evaluation in Models of Central Nervous System Disorders

There is a lack of specific data from studies evaluating the efficacy of this compound in animal models of other central nervous system disorders beyond those previously mentioned.

Investigation of Other Pharmacological Effects

While the primary pharmacological target of this compound and its analogs appears to be the nicotinic acetylcholine (B1216132) receptors (nAChRs), the broader pharmacological profile, including potential off-target effects, is an area of ongoing investigation. One such area of exploration has been the potential for these types of compounds to interact with other enzyme systems, such as histone deacetylases (HDACs).

HDAC8 Inhibition

There is currently no direct evidence in the reviewed scientific literature to suggest that this compound is an inhibitor of histone deacetylase 8 (HDAC8). Research into HDAC8 inhibitors has identified various structural motifs necessary for potent and selective inhibition, which are not prominently featured in the structure of this compound.

Nicotinic Acetylcholine Receptor (nAChR) Ligand Activity

Substantial preclinical evidence points to the activity of diazaspirocyclic compounds, including close structural analogs of this compound, as potent and selective ligands for nicotinic acetylcholine receptors (nAChRs). Specifically, the α4β2 nAChR subtype has been identified as a high-affinity target for this class of compounds.

Research on diazaspirocyclic ligands has demonstrated their potential as selective α4β2 nicotinic acetylcholine receptor antagonists. A study on a series of diazaspirocyclic compounds revealed high binding affinity (Kᵢ < 35 nM) for the human α4β2 nAChR subtype, with significantly lower affinity for the human α7, α3β4 (ganglionic), and α1β1γδ (muscle) subtypes (Kᵢ > 500 nM) nih.gov. This selectivity for the α4β2 receptor is a key characteristic of this compound class.

While specific binding data for this compound is not available in the reviewed literature, the pharmacological profile of its analogs strongly suggests that its primary pharmacological effect is likely mediated through its interaction with the α4β2 nicotinic acetylcholine receptor. The pyridin-3-yl moiety is a common feature in many potent nAChR ligands.

The table below presents binding affinity data for a closely related diazaspirocyclic compound, illustrating the typical high affinity and selectivity for the α4β2 nAChR subtype.

CompoundReceptor SubtypeBinding Affinity (Kᵢ)
1-(pyridin-3-yl)-2-spiropyrrolidino-3,2'-1-azabiclo[2.2.1]heptaneHuman α4β2 nAChR< 35 nM
Human α7 nAChR> 500 nM
Human α3β4 nAChR> 500 nM
Human α1β1γδ nAChR> 500 nM

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2012. nih.gov

This high affinity and selectivity for the α4β2 nAChR subtype suggests that this compound holds potential for therapeutic applications targeting conditions where this receptor plays a significant role, such as in nicotine (B1678760) addiction and certain neurological disorders. However, without direct preclinical data on the specific compound, its exact pharmacological profile remains to be fully elucidated.

Advanced Spectroscopic and Analytical Characterization Methodologies in 2,7 Diazaspiro 4.4 Nonane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural determination of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the comprehensive mapping of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of a 2,7-diazaspiro[4.4]nonane derivative is expected to exhibit distinct signals corresponding to the protons of the spirocyclic core and the pyridine (B92270) substituent. For a closely related compound, 2,7-Diazaspiro[4.4]nonane-1,3-dione, 2-(phenylMethyl)-, the presence of signals for the spirocyclic protons confirms the integrity of the core structure. chemicalbook.com In the case of 2-(Pyridin-3-yl)-2,7-diazaspiro[4.4]nonane, the protons on the pyrrolidine (B122466) rings of the diazaspiro nonane (B91170) moiety would likely appear as complex multiplets in the aliphatic region (typically 2.5-4.0 ppm). The protons of the pyridine ring would resonate in the aromatic region (7.0-8.5 ppm), with their specific chemical shifts and coupling constants being indicative of the 3-substitution pattern. For instance, the proton at the C2 position of the pyridine ring is expected to be the most deshielded.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The spiro carbon atom is a key diagnostic signal, typically appearing in the range of 60-80 ppm. The carbonyl carbons in related dione (B5365651) structures, for example, show characteristic shifts in the downfield region (around 170-180 ppm). bas.bg For the target molecule, the carbons of the pyridine ring would be observed in the aromatic region (approximately 120-150 ppm), while the aliphatic carbons of the diazaspiro core would be found at higher field (around 40-60 ppm). Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity of the entire molecule. bas.bg

Illustrative ¹H and ¹³C NMR Data for a Substituted 2,7-Diazaspiro[4.4]nonane Analog

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Pyridine-H2~8.4 (d)~148
Pyridine-H4~7.7 (dd)~135
Pyridine-H5~7.3 (dd)~123
Pyridine-H6~8.5 (d)~149
Spiro-C-~70
N-CH₂ (Pyrrolidine)~3.0-3.8 (m)~50-60
C-CH₂ (Pyrrolidine)~1.8-2.5 (m)~30-40

Note: The data presented is hypothetical and based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation pattern.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion, which allows for the confirmation of the elemental composition of this compound (C₁₂H₁₇N₃). The monoisotopic mass of this compound is calculated to be 203.1422 g/mol . Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like the target compound, which would be expected to produce a prominent protonated molecular ion [M+H]⁺ at m/z 204.1495.

Fragmentation Analysis: Electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve:

Cleavage of the pyridine ring: Loss of the pyridinyl moiety (C₅H₄N) or fragments thereof.

Ring opening of the diazaspiro core: Fission of the C-C or C-N bonds within the pyrrolidine rings, leading to the formation of smaller, stable charged fragments.

Loss of small neutral molecules: Elimination of molecules such as ethene (C₂H₄) or ammonia (B1221849) (NH₃) from the spirocyclic system.

Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
204.1495[M+H]⁺
175.1184[M+H - C₂H₅]⁺
121.0711[M+H - C₅H₁₂N]⁺ (Pyridinyl-CH₂-NH₂ fragment)
78.0422[C₅H₄N]⁺ (Pyridinium ion)

Note: The fragmentation pattern is predictive and based on common fragmentation pathways for similar heterocyclic systems.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide definitive proof of the molecular structure, including bond lengths, bond angles, and torsional angles.

For a chiral molecule like this compound, which possesses a spirocyclic center, single-crystal X-ray diffraction can be used to determine its absolute configuration if a suitable heavy atom is present or if it is crystallized as a salt with a chiral counter-ion. The crystal structure would reveal the conformation of the two pyrrolidine rings and the orientation of the pyridine substituent relative to the spirocyclic core.

Chromatographic Methods (e.g., HPLC, GC-MS) for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most widely used methods in this regard.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of organic compounds. For a polar compound like this compound, reversed-phase HPLC would be the method of choice. A C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be suitable. A diode-array detector (DAD) can be used to obtain the UV spectrum of the compound, which would be characteristic of the pyridine chromophore. The purity of the compound can be determined by integrating the peak area of the main component relative to any impurities. HPLC is also a powerful tool for monitoring the progress of a chemical reaction and for the purification of the final product on a preparative scale. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While the volatility of this compound might be a limiting factor for GC analysis without derivatization, it can still be a valuable tool for assessing purity, especially for identifying any volatile impurities. nih.gov The use of a suitable capillary column and temperature programming would be necessary to achieve good separation. The mass spectrometer provides mass spectra of the eluting components, allowing for their identification. annexpublishers.com

Typical Chromatographic Conditions for the Analysis of Related Compounds

TechniqueColumnMobile Phase/Carrier GasDetector
HPLCC18 (Reversed-Phase)Acetonitrile/Water with 0.1% Formic AcidDAD or MS
GC-MSCapillary (e.g., DB-5ms)HeliumMass Spectrometer

Patent Landscape and Intellectual Property Analysis for 2 Pyridin 3 Yl 2,7 Diazaspiro 4.4 Nonane and Analogs

Examination of Key Patents Pertaining to Synthesis and Derivatives

The synthesis of the core 2-(Pyridin-3-yl)-2,7-diazaspiro[4.4]nonane scaffold and its derivatives is a critical aspect of the patent landscape. A key patent in this area is KR20100118113A , which discloses a scalable synthesis for the preparation of 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane. This patent is significant as it also details the enantiomeric separation of the compound through resolution with L- and D-di-p-toluoyl tartaric acid, yielding the (R)- and (S)-enantiomers with high purity. google.com This ability to produce specific stereoisomers is crucial for developing drugs with improved efficacy and reduced side effects.

While patents specifically detailing the synthesis of the parent compound are limited, the broader patent literature reveals various synthetic strategies for constructing the 2,7-diazaspiro[4.4]nonane core and its analogs. For instance, patent WO/2018/024602 describes the synthesis of a range of 2,7-diazaspiro[4.4]nonane derivatives, highlighting the versatility of this scaffold for creating diverse chemical libraries for drug discovery. wipo.int The synthesis of spirocyclic compounds, in general, has been a subject of extensive research, with numerous methods developed for their construction, including asymmetric synthesis to create specific stereogenic centers. e-bookshelf.de The complexity of these syntheses, however, can be a hurdle to their development. researchgate.net

The following table provides a summary of key patents related to the synthesis and derivatives of 2,7-diazaspiro[4.4]nonane and related structures.

Patent NumberAssigneeKey Focus of the Patent
KR20100118113ANot specified in available abstractScalable synthesis and enantiomeric separation of 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane. google.com
WO/2018/024602Not specified in available abstractGeneral methods for preparing 2,7-diazaspiro[4.4]nonane compounds and their use in treating cancer and diabetes. wipo.int

Analysis of Patent Claims Related to Therapeutic Applications

The patent landscape for this compound and its analogs reveals a wide array of potential therapeutic applications. The unique conformational properties of the spirocyclic scaffold allow for precise interactions with biological targets, leading to the development of compounds for various diseases. researchgate.netnih.gov

A significant area of application is in the treatment of cancer and inflammatory disorders. Patent US6936612B2 claims 2-(pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones, which are structurally related to the target compound, as potent inhibitors of cyclin-dependent kinase 4 (CDK4). These compounds are indicated for the treatment of cell proliferative diseases such as cancer, restenosis, and rheumatoid arthritis. The patent also highlights their potential as anti-infective agents against fungi and viruses like Herpes Simplex Virus (HSV). google.com Similarly, patent US9108984B2 discloses substituted diamino-pyrimidine and diamino-pyridine derivatives as PI3K inhibitors for treating inflammatory and immune-based disorders.

In the realm of infectious diseases, patent US5366972A describes 5,11-dihydro-6H-dipyrido(3,2-B:2',3'-E)(1,4)diazepines for the prevention or treatment of HIV infection. google.com Furthermore, a recent publication points towards novel 5-[2,7-diazaspiro[3.5]-nonan-7-yl]-5-[4-phenoxyphenyl]hexahydropyrimidine-2,4,6-trione derivatives as MMP9 inhibitors for treating ocular surface diseases like dry eye disease. nih.gov

The following interactive data table summarizes key patents and their claimed therapeutic applications for analogs of this compound.

Patent NumberTherapeutic Target/MechanismIndication
US6936612B2Cyclin-dependent kinase 4 (CDK4) inhibitorCancer, inflammation, infectious diseases. google.com
WO2020021447A1NLRP3 inflammasome inhibitorInflammatory diseases. google.com
US9108984B2Phosphoinositide 3-kinase (PI3K) inhibitorInflammatory disorders, immune-based disorders, cancer.
US5366972ANot specifiedHIV infection. google.com
EP2567959A1Kinase C (PKC) inhibitorDiabetes and diabetic complications. google.comgoogleapis.com
WO/2018/024602Not specifiedCancer, diabetes. wipo.int

Trends in Intellectual Property Protection for Spirocyclic Chemical Space

The increasing number of patents for spirocyclic compounds reflects a broader trend in medicinal chemistry to explore three-dimensional chemical structures. nih.govresearchgate.net This "escape from flatland" is driven by the recognition that 3D molecules can offer improved pharmacological properties and provide access to novel, less-explored areas of chemical space. nih.govresearchgate.net This novelty is a key driver for obtaining strong intellectual property protection.

The rigidity and defined spatial arrangement of substituents in spirocyclic compounds allow for a more precise "tuning" of a molecule's interaction with its biological target. mdpi.com This can lead to higher selectivity and potency, which are desirable features for patentability. The introduction of spirocyclic motifs is often a deliberate strategy to create structurally novel compounds with the potential for broad patent claims. researchgate.net

However, the synthetic complexity of many spirocyclic systems can be a barrier to their widespread development. researchgate.net This complexity can also be a strategic advantage from an intellectual property perspective, as it can be more challenging for competitors to design around a complex, patented scaffold. The development of more efficient and scalable synthetic routes, as described in patents like KR20100118113A , is therefore crucial for unlocking the full potential of this chemical space. google.com

Strategic Implications of Patent Filings on Research and Development Pathways

The patenting of this compound and its analogs has significant strategic implications for the direction of research and development in this area. The existence of broad patents covering the core scaffold and its derivatives can influence the research pathways of both the patent holders and their competitors.

For the patent holders, a strong intellectual property position provides the necessary protection to invest in the costly and time-consuming process of drug development. It allows them to exclusively explore the therapeutic potential of their patented compounds and build a robust pipeline of drug candidates.

For competitors, the patent landscape dictates the available "white space" for research. They may be forced to design around existing patents by developing novel spirocyclic scaffolds or by exploring different substitution patterns on the existing core. This can stimulate innovation and lead to the discovery of new chemical entities with potentially different or improved properties.

The patenting of specific synthetic routes, such as the scalable synthesis disclosed in KR20100118113A , can also create a strategic advantage. google.com A cost-effective and efficient synthesis is a valuable asset that can make a particular compound more commercially viable. Competitors may need to invest in developing alternative synthetic strategies to avoid infringing on process patents.

Emerging Research Directions and Future Perspectives for 2 Pyridin 3 Yl 2,7 Diazaspiro 4.4 Nonane

Development of More Efficient and Sustainable Synthetic Routes

The generation of complex molecules like 2-(pyridin-3-yl)-2,7-diazaspiro[4.4]nonane requires multi-step synthetic sequences. A primary goal for future research is to develop more efficient, cost-effective, and environmentally sustainable methods for its production. Current strategies often rely on classical methods that can be lengthy and low-yielding.

Future synthetic research will likely pivot towards modern catalytic processes and flow chemistry. Methodologies such as multi-component reactions, like the Ugi reaction, could enable the rapid assembly of the core structure and its analogs from simple building blocks. nih.gov The use of transition-metal-catalyzed cross-coupling reactions, for instance, to attach the pyridine (B92270) ring to the diazaspiro-nonane core, could also improve efficiency over classical methods. orgsyn.org

A critical aspect of development is the production of single enantiomers, as different stereoisomers can have vastly different biological activities and safety profiles. A patent for the resolution of the related isomer, 7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane (TC-2216), using chiral acids highlights the importance of stereoselective synthesis. google.com Future efforts will likely focus on developing asymmetric syntheses that can generate the desired enantiomer directly, bypassing the need for costly and less efficient chiral separation.

Table 1: Potential Strategies for Improved Synthesis

Strategy Description Potential Advantage
Asymmetric Catalysis Using chiral catalysts to directly synthesize the desired enantiomer of the target compound. Higher efficiency, eliminates need for chiral resolution, reduces waste.
Multi-Component Reactions Combining three or more reactants in a single step to rapidly build molecular complexity. Reduces step count, saves time and resources, facilitates library synthesis.
Flow Chemistry Performing reactions in continuous-flow reactors instead of batch flasks. Improved safety, scalability, and reproducibility; potential for automation.

| Green Chemistry Solvents | Replacing hazardous organic solvents with more benign alternatives like water, ionic liquids, or supercritical fluids. | Reduced environmental impact and operational hazards. |

In-depth Elucidation of Complex Biological Pathways

The pyridinyl-diazaspiroalkane structure is a known pharmacophore for nicotinic acetylcholine (B1216132) receptors (nAChRs). wikipedia.org These receptors are ligand-gated ion channels widely expressed in the CNS and periphery, playing key roles in cognitive function, mood, and addiction. nih.govnih.gov The most studied isomer, TC-2216, is known to act as a partial agonist at α4β2 nAChR subtypes and has been investigated for anxiety and depression. wikipedia.orgtargetmol.com

Future research must precisely define the interaction of this compound with the full spectrum of nAChR subtypes (e.g., α4β2, α7, α3β4). nih.gov Understanding its subtype selectivity is crucial, as this will determine its therapeutic potential and side-effect profile. For example, modulation of α7 nAChRs is linked to improving cognitive deficits, while α4β2 receptors are associated with mood and addiction. nih.govacs.org

Advanced electrophysiological and neurochemical techniques will be essential to characterize its functional activity—whether it acts as an agonist, antagonist, or allosteric modulator. unifi.it Positive allosteric modulators (PAMs), which enhance the receptor's response to the endogenous ligand acetylcholine without directly activating it, are a particularly attractive modality as they offer a more subtle and potentially safer way to modulate receptor activity. nih.govunifi.it

Table 2: Known Biological Profile of the Related Isomer TC-2216

Parameter Description Reference
Primary Target Neuronal Nicotinic Acetylcholine Receptors (nAChRs) wikipedia.org
Mechanism of Action Partial Agonist / Antagonist wikipedia.orgtargetmol.com
Subtype Selectivity Primarily α4β2 wikipedia.org

| Investigated Indications | Anxiety, Depression | targetmol.combiocat.com |

Exploration of Novel Biological Targets and Polypharmacology

While nAChRs are the most probable target, the concept of polypharmacology—where a single drug interacts with multiple targets—is gaining traction as a strategy for treating complex, multifactorial diseases. nih.gov The rigid, three-dimensional structure of the diazaspiro[4.4]nonane scaffold makes it an excellent candidate for interacting with a variety of protein binding sites.

Future research should involve systematic screening of this compound against broad panels of receptors, enzymes, and ion channels. This could uncover unexpected "off-target" activities that may be therapeutically beneficial. For example, other diazaspiro-based compounds have been developed as potent antagonists for chemokine receptors like CCR4, demonstrating the scaffold's versatility. nih.gov A multi-target profile could be advantageous for conditions like depression, where multiple neurotransmitter systems are implicated. The novel polypharmacology approach aims to design multi-target-directed ligands (MTDLs) with a predictable pharmacokinetic profile, potentially avoiding drug-drug interactions seen with combination therapies. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. nih.govresearchgate.net These technologies can be applied throughout the development lifecycle of this compound to accelerate progress and improve the probability of success.

Generative AI models can design novel analogs of the compound in silico, exploring a vast chemical space to identify molecules with optimized properties, such as higher potency, better selectivity, or improved metabolic stability. springernature.comnih.gov Predictive ML models can forecast a compound's absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile before it is even synthesized, allowing researchers to prioritize the most promising candidates and avoid costly failures. researchgate.net

Furthermore, AI can assist in planning more efficient synthetic routes, a field known as computer-aided synthesis planning (CASP). nih.gov Recently developed algorithmic frameworks like SPARROW can even integrate property prediction and synthesis planning to identify optimal molecular candidates while minimizing synthetic cost. mit.edu

Table 3: Applications of AI/ML in the Development of Pyridinyl-Diazaspiro-Nonanes

AI/ML Application Description Potential Impact
Generative Models Design of novel analogs with desired properties. Rapid identification of superior lead compounds. springernature.com
Property Prediction In silico prediction of efficacy, pharmacokinetics, and toxicity. Reduced attrition rates; prioritization of high-quality candidates. researchgate.net
Retrosynthesis Planning Predicting optimal and cost-effective synthetic routes. More efficient and sustainable chemical synthesis. mit.edu

| Target Identification | Predicting potential biological targets based on molecular structure. | Facilitates drug repurposing and exploration of polypharmacology. |

Q & A

What synthetic methodologies are commonly employed to prepare 2-(Pyridin-3-yl)-2,7-diazaspiro[4.4]nonane and its derivatives?

Answer:
The synthesis typically involves multi-step reactions starting from tert-butyl-protected spiro scaffolds. Key steps include:

  • Buchwald–Hartwig amination for introducing aryl/heteroaryl groups (e.g., iodobenzene) to the spiro core .
  • N-Boc deprotection using trifluoroacetic acid (TFA) to expose reactive amines for further functionalization .
  • Alkylation or acylation of the free amines with halogenated (e.g., benzyl bromide) or acylating agents (e.g., benzoyl chloride) to diversify substituents .
    For example, intermediate tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate undergoes sequential amination, deprotection, and alkylation to yield derivatives with varying hydrophobic groups .

How can computational modeling guide the optimization of 2,7-diazaspiro[4.4]nonane derivatives for Sigma Receptor (S1R/S2R) selectivity?

Answer:
Molecular docking and molecular dynamics simulations are critical for:

  • Binding mode analysis : Identifying interactions between the spiro core’s basic amine and conserved residues (e.g., Glu172 in S1R) that stabilize salt bridges or hydrogen bonds .
  • SAR rationalization : Explaining how substituent size and hydrophobicity (e.g., phenylpropyl vs. phenethyl groups) influence S1R/S2R subtype preference. Derivatives with extended hydrophobic moieties show higher S1R affinity due to complementary pocket interactions .
  • Functional activity prediction : Agonist vs. antagonist profiles can be inferred by analyzing ligand-induced conformational changes in receptor dynamics .

What experimental strategies are used to resolve contradictions in functional profiles of structurally similar derivatives?

Answer:
Contradictory results (e.g., compound 4b acting as an S1R agonist vs. 5b as an antagonist) require:

  • In vitro functional assays : Measure intracellular Ca²⁺ flux or cAMP modulation to confirm intrinsic activity (e.g., 4b reversed BD-1063’s antagonism, confirming agonist behavior) .
  • Radioligand displacement assays : Compare binding affinities (Ki values) under standardized conditions (e.g., [[3H]-(+)-pentazocine for S1R) to rule out assay-specific artifacts .
  • Structural analysis : X-ray crystallography or mutagenesis to pinpoint steric/electronic effects of substituents (e.g., amide vs. alkyl groups altering Glu172 interactions) .

How are in vivo efficacy studies designed to evaluate antiallodynic effects of 2,7-diazaspiro[4.4]nonane derivatives?

Answer:
Key steps include:

  • Animal models : Capsaicin-induced mechanical allodynia in mice, where compounds (e.g., 5b , 8f ) are administered intraperitoneally (20 mg/kg) .
  • Control benchmarks : Co-administration with S1R-selective ligands (e.g., PRE-084 agonist or BD-1063 antagonist) to validate target engagement .
  • Behavioral endpoints : Von Frey filament testing for mechanical hypersensitivity thresholds, with statistical significance assessed via ANOVA .
    For instance, 5b and 8f showed maximum efficacy comparable to PRE-084, reversed by S1R antagonists, confirming S1R-dependent analgesia .

What in vitro models are used to assess osteoclast inhibition by 2,7-diazaspiro[4.4]nonane derivatives?

Answer:

  • Osteoclast differentiation : Treat RAW264.7 cells with RANKL and monitor tartrate-resistant acid phosphatase (TRAP) activity .
  • Resorption pit assay : Seed osteoclasts on hydroxyapatite-coated plates and quantify pit formation via microscopy .
  • Cytotoxicity screening : Use MTT assays to exclude nonspecific cell death effects .
    Derivatives like E73 and E211 inhibit RANKL-induced osteoclastogenesis at IC₅₀ values <1 μM, making them candidates for osteoporosis research .

How do structural modifications of the spiro scaffold impact metabolic stability and pharmacokinetics?

Answer:

  • Cytochrome P450 (CYP) assays : Incubate derivatives with human liver microsomes to identify metabolic hotspots (e.g., pyridinyl oxidation) .
  • LogD optimization : Introduce polar groups (e.g., methoxy) to reduce lipophilicity and improve solubility without compromising receptor binding .
  • Plasma protein binding (PPB) : Use equilibrium dialysis to assess unbound fraction, critical for in vivo efficacy .
    For example, AD258 (KiS1R = 2.7 nM) showed improved metabolic stability over earlier analogs due to fluorinated substituents .

What analytical techniques are essential for characterizing 2,7-diazaspiro[4.4]nonane derivatives?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry (e.g., spiro junction protons at δ 3.2–4.1 ppm) .
  • UPLC-MS : High-resolution mass spectrometry verifies molecular weight and purity (>95%) .
  • X-ray crystallography : Resolves absolute configuration, as seen in rac-7-benzyl-2-(3-fluorophenyl)-2,7-diazaspiro[4.4]nonan-1-one .

Why do certain derivatives exhibit divergent functional activities (agonist vs. antagonist) despite structural similarity?

Answer:
Divergence arises from:

  • Substituent-induced receptor conformation changes : Bulky groups (e.g., 3-phenylpropyl in AD267 ) stabilize antagonist-bound S1R states, while smaller groups (e.g., phenethyl in AD225 ) permit agonist-like activation .
  • Binding kinetics : Slow dissociation rates (e.g., 4b ) correlate with inverse agonism, whereas fast off-rates (e.g., 5b ) favor neutral antagonism .
  • Allosteric modulation : Some derivatives (e.g., 8f ) may bind distal allosteric sites, altering orthosteric ligand efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.